![molecular formula C15H20N2O B596308 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 1245643-65-5](/img/structure/B596308.png)
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
説明
“7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” is a chemical compound with the molecular formula C15H20N2O . It is a solid substance and has a molecular weight of 243.34 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C1C(CCC2)(CCC1)CN2CC3=CC=CC=C3 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 243.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用
T-Type Calcium Channel Antagonists
Research has highlighted the potential of diazaspirodecanone derivatives as potent inhibitors of T-type calcium channels, which are implicated in various neurological disorders. The design and synthesis of these compounds were based on the hypothesis that they could effectively approximate a T-type pharmacophore model. This approach led to the discovery of compounds with significant inhibitory activity on T-type calcium channels, with modest selectivity over L-type channels (Fritch & Krajewski, 2010).
Antiviral Applications
A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives demonstrated inhibitory activity against human coronavirus 229E replication. Among these, certain compounds exhibited comparable efficacy to known coronavirus inhibitors, indicating the 1‐thia‐4‐azaspiro[4.5]decan‐3‐one scaffold's significance in antiviral drug development (Apaydın et al., 2019).
Antifungal Agents
2,8-Diazaspiro[4.5]decan-1-one derivatives have been explored as potential chitin synthase inhibitors and antifungal agents. Certain derivatives showed moderate to excellent inhibitory activity against chitin synthase and displayed antifungal activity, pointing to their potential as selective antifungal therapies (Li et al., 2019).
Soluble Epoxide Hydrolase Inhibitors
Compounds based on 2,8-diazaspiro[4.5]decane have been identified as potent soluble epoxide hydrolase (sEH) inhibitors. These inhibitors demonstrate significant potential in treating hypertension, with one study showing that oral administration of certain derivatives effectively reduced blood pressure in hypertensive rat models without affecting normotensive rats (Kato et al., 2013).
Antitubercular Agents
A new series of benzothiazinone derivatives containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety were synthesized and found to exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This discovery underscores the potential of these compounds as new antitubercular agents (Wang et al., 2020).
作用機序
Target of Action
The primary target of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, and is implicated in various inflammatory diseases .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This prevents the downstream effects of necroptosis, including inflammation and cell death .
Result of Action
This compound exhibits significant anti-necroptotic effects in cellular models . By inhibiting RIPK1, it prevents necroptosis and reduces inflammation and cell death .
Safety and Hazards
生化学分析
Biochemical Properties
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The compound interacts with RIPK1 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules. This interaction inhibits the necroptosis pathway, which is crucial in the context of inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In U937 cells, a model for human histiocytic lymphoma, the compound has demonstrated significant anti-necroptotic activity . By inhibiting RIPK1, this compound prevents the activation of necroptosis, thereby reducing cell death. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the necroptosis signaling pathway, leading to reduced cell death. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against RIPK1, with consistent anti-necroptotic effects observed in in vitro and in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, it accumulates in specific compartments, where it exerts its biochemical effects. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
9-benzyl-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-15(8-9-16-14)7-4-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGTEQSWKODCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CN(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676404 | |
| Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-65-5 | |
| Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


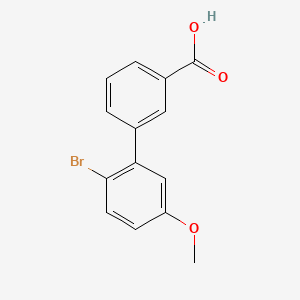
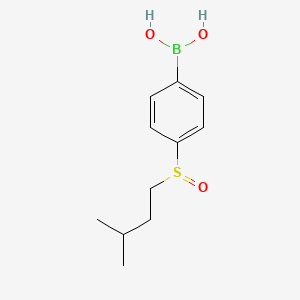


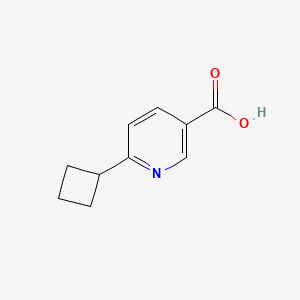

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)
![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)


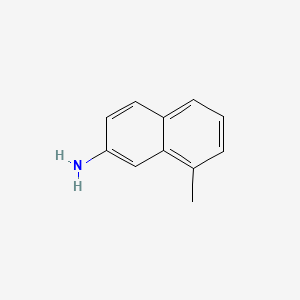
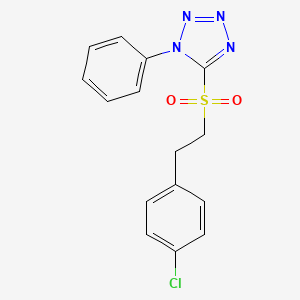

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)
